Methyl 2-amino-5-(propan-2-yl)benzoate hydrochloride
Overview
Description
Methyl 2-amino-5-(propan-2-yl)benzoate hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO2 and its molecular weight is 229.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Many benzoate derivatives are known to interact with various receptors in the body, such as GABA receptors, which play a role in neurotransmission .
Mode of Action
The mode of action of a compound depends on its structure and the target it interacts with. For example, benzylic halides typically react via an SN2 pathway .
Biochemical Pathways
Benzoate derivatives can participate in various biochemical pathways depending on their specific functional groups. For instance, they can undergo reactions like free radical bromination, nucleophilic substitution, and oxidation .
Biological Activity
Methyl 2-amino-5-(propan-2-yl)benzoate hydrochloride, a compound with the molecular formula C11H16ClNO2 and a molecular weight of 229.71 g/mol, has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- CAS Number : 1221726-14-2
- Molecular Weight : 229.71 g/mol
- Purity : Typically around 95%
- Hazard Classification : Irritant (GHS signal word: Warning)
This compound is structurally related to various benzoate derivatives, which are known to interact with neurotransmitter receptors, particularly GABA receptors. This interaction suggests a potential role in modulating neurotransmission pathways, which could be beneficial in treating neurological disorders.
Antimicrobial Activity
Research indicates that derivatives of benzoic acid, including this compound, exhibit antimicrobial properties. Studies have shown that similar compounds can effectively inhibit the growth of various pathogens, including bacteria and fungi. The compound's effectiveness against specific strains should be further investigated through standardized antimicrobial susceptibility testing.
Cytotoxic Effects
Cytotoxicity studies have demonstrated that certain benzoate derivatives can induce apoptosis in cancer cell lines. For instance, compounds with structural similarities to this compound have shown increased cytotoxicity against human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cell lines . The compound's potential as an anticancer agent warrants further exploration.
Case Studies and Research Findings
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Antitubercular Activity :
A study focused on the development of new antitubercular agents highlighted the importance of structural modifications in enhancing activity against Mycobacterium tuberculosis. Compounds structurally related to this compound may provide insight into optimizing efficacy against tuberculosis . -
Inhibition of Enzymatic Activity :
Research on enzyme inhibitors has shown that similar compounds can inhibit key enzymes involved in bacterial cell wall synthesis. The activity of this compound against these targets could be evaluated through enzyme assays to determine its potential as a therapeutic agent . -
Phytochemical Interactions :
In silico studies have suggested that compounds with similar structures can interact with proteins involved in inflammatory pathways. This indicates a possible role for this compound in anti-inflammatory therapies .
Summary of Biological Activities
Activity Type | Evidence |
---|---|
Antimicrobial | Effective against various pathogens; requires further testing |
Cytotoxic | Induces apoptosis in cancer cell lines (e.g., MCF-7, HCT-116) |
Antitubercular | Potential as a new agent against Mycobacterium tuberculosis |
Enzyme Inhibition | May inhibit enzymes critical for bacterial survival |
Anti-inflammatory | Possible interactions with inflammatory pathways through molecular docking |
Properties
IUPAC Name |
methyl 2-amino-5-propan-2-ylbenzoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-7(2)8-4-5-10(12)9(6-8)11(13)14-3;/h4-7H,12H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXNLVXNUGTWCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)N)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221726-14-2 | |
Record name | Benzoic acid, 2-amino-5-(1-methylethyl)-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221726-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 2-amino-5-(propan-2-yl)benzoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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